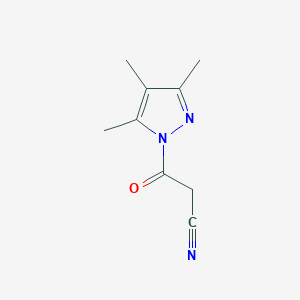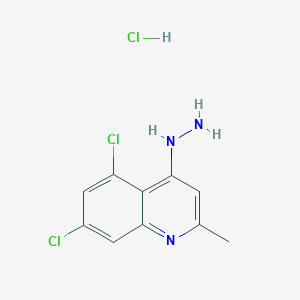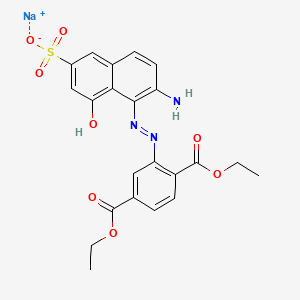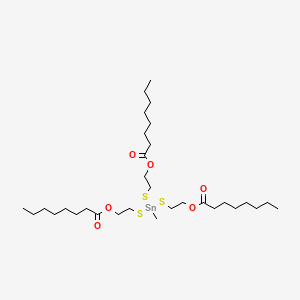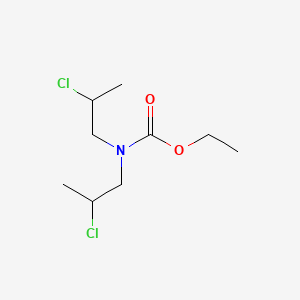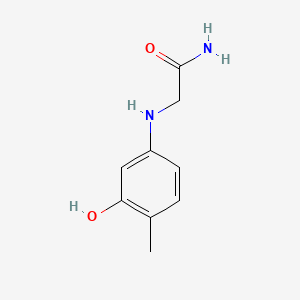
2-((3-Hydroxy-4-methylphenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxy-4-methylanilino)acetamide is an organic compound with the molecular formula C9H12N2O2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a hydroxy group and a methyl group attached to an aniline ring, which is further connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-methylanilino)acetamide typically involves the reaction of 3-hydroxy-4-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-hydroxy-4-methylaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, at a temperature range of 0-5°C.
Procedure: The 3-hydroxy-4-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(3-hydroxy-4-methylanilino)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is achieved by optimizing reaction conditions and employing advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-hydroxy-4-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-(3-hydroxy-4-methylanilino)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxy-4-methylanilino)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acetamide group can participate in amide bond formation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparaison Avec Des Composés Similaires
2-(3-hydroxy-4-methylanilino)acetamide can be compared with other similar compounds, such as:
2-(3-hydroxyanilino)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-methylanilino)acetamide: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.
2-(3-hydroxy-4-chloroanilino)acetamide: Contains a chloro group instead of a methyl group, which may alter its chemical and biological properties.
The uniqueness of 2-(3-hydroxy-4-methylanilino)acetamide lies in the presence of both hydroxy and methyl groups on the aniline ring, which can significantly impact its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
7207-40-1 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(3-hydroxy-4-methylanilino)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)12)11-5-9(10)13/h2-4,11-12H,5H2,1H3,(H2,10,13) |
Clé InChI |
VSSLBIBNTSJNSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


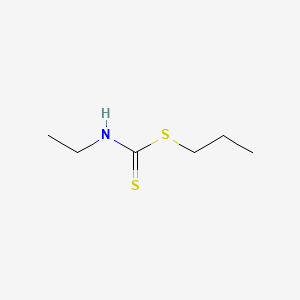
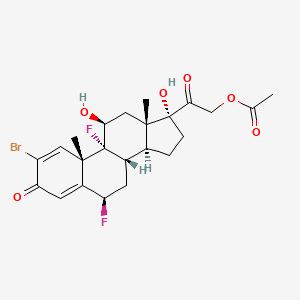
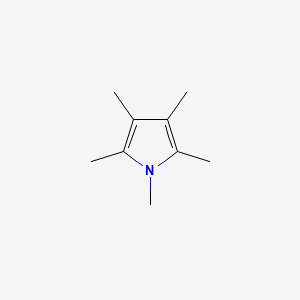

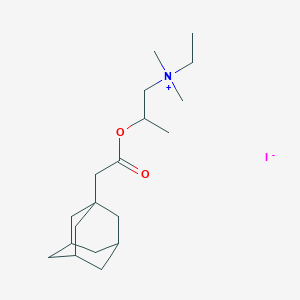

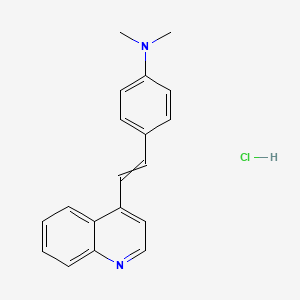
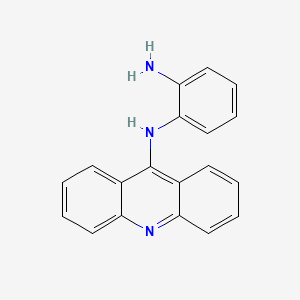
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
